molecular formula C10H11BrO B2604142 3-(3-Bromo-4-methylphenyl)propanal CAS No. 1261521-25-8

3-(3-Bromo-4-methylphenyl)propanal

Cat. No.: B2604142
CAS No.: 1261521-25-8
M. Wt: 227.101
InChI Key: DJKXWNMNSYQDSV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)propanal is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic aldehyde, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanal group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)propanal depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In medicinal chemistry, its mechanism of action would be specific to the target molecule it is incorporated into, potentially involving interactions with biological macromolecules such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-methylphenyl)propanal is unique due to the combination of the bromine atom, methyl group, and propanal group on the aromatic ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(3-bromo-4-methylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXWNMNSYQDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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